- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids, European Journal of Organic Chemistry, 2019, 2019(4), 732-741
Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)
96886-56-5 structure
Product Name:(2R)-2-amino-2-methyl-pent-4-enoic acid
كاس عدد:96886-56-5
وسط:C6H11NO2
ميغاواط:129.157041788101
MDL:MFCD00153479
CID:61870
PubChem ID:329761371
Update Time:2024-10-25
(2R)-2-amino-2-methyl-pent-4-enoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-2-Amino-2-methylpent-4-enoic acid
- L-alpha-Allylalanine
- (2R)-2-amino-2-methylpent-4-enoic acid
- (R)-(+)-α-Allylalanine
- (R)-2-(2'-propylenyl) alanine
- (R)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
- alpha-methyl-D-Allylglycine
- H-alpha-All-L-Ala-OH
- (S)-2-Amino-2-methyl-4-pentenoic acid
- A-ALLYL-D-ALA
- AmbotzHAA5240
- D-A-ALLYLALANINE
- H-A-ALL-D-ALA-OH
- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
- (2R)-2-Azaniumyl-2-methylpent-4-enoate
- (R)-α-Allylalanine
- (2R)-2-amino-2-methyl-pent-4-enoic acid
- PS-12444
- AB04108
- AC-060
- (R)-(+)-
- CS-0089885
- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
- MFCD00153479
- A-Allylalanine
- SCHEMBL371079
- ALPHA-ALLYL-D-ALA
- (r)-alpha-allylalanine
- 96886-56-5
- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID00441959
- A-ALLYL-L-ALA
- AKOS016843850
- LT0126
- A inverted exclamation mark-Allyl-D-Ala
-
- MDL: MFCD00153479
- نواة داخلي: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
- مفتاح Inchi: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
- ابتسامات: O=C([C@@](C)(CC=C)N)O
حساب السمة
- نوعية دقيقة: 147.09000
- النظائر كتلة واحدة: 129.078978594g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 3
- تعقيدات: 133
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: -2.1
- طوبولوجي سطح القطب: 63.3Ų
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.1±0.1 g/cm3
- نقطة انصهار: No data available
- نقطة الغليان: 226.2±33.0 °C at 760 mmHg
- نقطة الوميض: 90.6±25.4 °C
- انكسار: 1.484
- بسا: 72.55000
- لوغب: 1.00050
- ضغط البخار: 0.0±0.9 mmHg at 25°C
(2R)-2-amino-2-methyl-pent-4-enoic acid أمن المعلومات
-
رمزي:
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261-P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: 26
-
تحديد البضائع الخطرة:
- ظروف التخزين:2-8°C
(2R)-2-amino-2-methyl-pent-4-enoic acid الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | A014933-50mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 50mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A014933-100mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 100mg |
$ 325.00 | 2022-06-08 | ||
| TRC | A014933-250mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$469 | 2021-06-09 | |
| Chemenu | CM100705-5g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 5g |
$1408 | 2021-06-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-500mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 500mg |
¥7648.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-100mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 100mg |
¥2058.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |
(R)-2-(2'-propylenyl)alanine |
96886-56-5 | >97% | 250mg |
1,188.00 | 2021-05-17 | |
| abcr | AB259179-1 g |
(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€892.00 | 2023-06-22 | ||
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$*** | 2023-05-29 |
(2R)-2-amino-2-methyl-pent-4-enoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Amberlite IR 120
1.2 Reagents: Amberlite IR 120
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
المراجع
- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives, Journal of the American Chemical Society, 2016, 138(1), 265-271
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, , 385-482
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
1.2 Reagents: Lithium diisopropylamide
1.3 -
المراجع
- Study of a new asymmetric synthesis of α-amino acids, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
المراجع
- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions, Tetrahedron, 2001, 57(13), 2491-2498
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water
المراجع
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (1988), 305-12
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
1.2 -
المراجع
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
المراجع
- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions, Hayastani Kimiakan Handes, 2005, 58(3), 65-73
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
المراجع
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
1.2 Reagents: Silica
المراجع
- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen), Tetrahedron Letters, 2001, 42(45), 8093-8096
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine, Tetrahedron, 1999, 55(34), 10413-10424
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Enantiospecific alkylations of alanine, Journal of the Chemical Society, 1998, (1998), 257-264
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones, Journal of Organic Chemistry, 1990, 55(20), 5437-9
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
المراجع
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
المراجع
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
المراجع
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2
(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone
- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester
- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester
- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-
(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
(2R)-2-amino-2-methyl-pent-4-enoic acid الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid
رقم الطلب:A858663
حالة المخزون:in Stock
كمية:1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:13
الأسعار ($):236.0
بريد إلكتروني:sales@amadischem.com
(2R)-2-amino-2-methyl-pent-4-enoic acid الوثائق ذات الصلة
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid) منتجات ذات صلة
- 6322-52-7(2-amino-2-methyldodec-11-enoic acid)
- 749926-95-2(4-Pentenoic acid,2-amino-2,3-dimethyl-, (2S,3R)-)
- 872983-37-4(4-Pentenoic acid, 2-amino-2-(2-hydroxyethyl)-)
- 191615-50-6(4-Pentenoic acid,2-amino-2,3-dimethyl-)
- 62377-89-3(4-Octenedioic acid, 2,7-diamino-2,7-diethyl-)
- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)
- 16820-25-0((S)-2-AMINO-2-METHYL-4-PENTENOIC ACID)
- 587829-11-6(2-amino-2-(prop-2-en-1-yl)pent-4-enoic acid)
- 96886-55-4((2S)-2-amino-2-methyl-pent-4-enoic acid)
- 202351-49-3(4-Hexenoicacid,2-amino-2-methyl-,[R-(E)]-(9CI))
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid
نقاء:99%
كمية:1g
الأسعار ($):236.0